molecular formula C18H26FN3O2 B6120063 N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

Cat. No. B6120063
M. Wt: 335.4 g/mol
InChI Key: XJRYGNHRTMVTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is a chemical compound that belongs to the class of piperazinylacetamide derivatives. It is commonly known as BFA-12 and has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of BFA-12 involves the inhibition of various enzymes and proteins that are involved in cell proliferation and aggregation of beta-amyloid and alpha-synuclein. BFA-12 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. BFA-12 also inhibits the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins, including beta-amyloid and alpha-synuclein. Inhibition of HSP90 leads to the destabilization and degradation of these proteins, preventing their aggregation and toxicity.
Biochemical and Physiological Effects
BFA-12 has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. BFA-12 has also been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, preventing their toxicity in neurodegenerative diseases. BFA-12 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

BFA-12 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent anticancer and neuroprotective activity, making it a valuable tool for studying these diseases. However, BFA-12 also has some limitations. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to determine the optimal dosage and administration route for BFA-12.

Future Directions

There are several future directions for the study of BFA-12. One possible direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. BFA-12 has been shown to sensitize cancer cells to various chemotherapeutic agents, making it a promising candidate for combination therapy. Another possible direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). BFA-12 has been shown to inhibit the aggregation of various disease-causing proteins, making it a potential therapeutic agent for these diseases. Finally, further studies are needed to determine the pharmacokinetics and toxicity profile of BFA-12, which will be crucial for its eventual clinical development.

Synthesis Methods

The synthesis of BFA-12 involves the reaction of N-methylacetamide with 2-fluorobenzylpiperazine in the presence of butyl lithium. The reaction results in the formation of N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

BFA-12 has been extensively studied for its potential applications in various fields. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BFA-12 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are key proteins involved in the pathogenesis of these diseases.

properties

IUPAC Name

N-butyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-3-4-10-21(2)17(23)12-16-18(24)20-9-11-22(16)13-14-7-5-6-8-15(14)19/h5-8,16H,3-4,9-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYGNHRTMVTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.